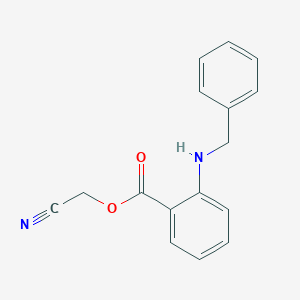
2-ethyl-2-(hydroxymethyl)hexanoic Acid
概要
説明
2-Ethyl-2-(hydroxymethyl)hexanoic acid is an organic compound with the molecular formula C9H18O3. It is a carboxylic acid derivative that features both an ethyl group and a hydroxymethyl group attached to the hexanoic acid backbone. This compound is known for its applications in various chemical and industrial processes due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-(hydroxymethyl)hexanoic acid typically involves the aldol condensation of butyraldehyde followed by hydrogenation and oxidation steps. The general synthetic route can be summarized as follows:
Aldol Condensation: Butyraldehyde undergoes aldol condensation to form 2-ethylhexenal.
Hydrogenation: The 2-ethylhexenal is then hydrogenated to produce 2-ethylhexanal.
Oxidation: Finally, the 2-ethylhexanal is oxidized to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, often utilizing continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-Ethyl-2-(hydroxymethyl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of a dicarboxylic acid.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-ethyl-2-(carboxymethyl)hexanoic acid.
Reduction: Formation of 2-ethyl-2-(hydroxymethyl)hexanol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
科学的研究の応用
2-Ethyl-2-(hydroxymethyl)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulation.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various industrial processes
作用機序
The mechanism of action of 2-ethyl-2-(hydroxymethyl)hexanoic acid involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The carboxyl group can also form ionic bonds with metal ions, affecting the compound’s reactivity and stability in different environments.
類似化合物との比較
Similar Compounds
2-Ethylhexanoic acid: Similar in structure but lacks the hydroxymethyl group.
2-Methylhexanoic acid: Has a methyl group instead of an ethyl group.
Hexanoic acid: The simplest form without any additional substituents.
Uniqueness
2-Ethyl-2-(hydroxymethyl)hexanoic acid is unique due to the presence of both an ethyl group and a hydroxymethyl group, which confer distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific structural features and reactivity profiles.
特性
IUPAC Name |
2-ethyl-2-(hydroxymethyl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-5-6-9(4-2,7-10)8(11)12/h10H,3-7H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYVCPYTLIOSLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00430747 | |
| Record name | 2-ethyl-2-(hydroxymethyl)hexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101051-51-8 | |
| Record name | 2-ethyl-2-(hydroxymethyl)hexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone](/img/structure/B9150.png)



![2-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B9163.png)

![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)

![2-Methylfuro[2,3-c]pyridin-3(2H)-one](/img/structure/B9171.png)



![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)
